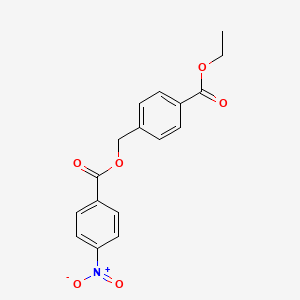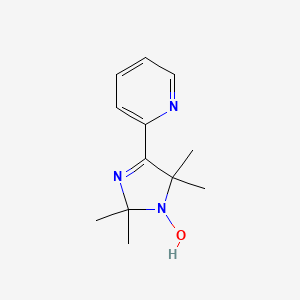![molecular formula C17H17ClFNO3S B5696042 ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "Compound A" and has shown potential in various applications, including as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
The mechanism of action of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate involves the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. It also inhibits the activation of NF-κB and MAPK signaling pathways, which play important roles in inflammation and cancer development. Furthermore, it induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. It also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, it has been shown to have antioxidant and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. It has been shown to be effective in animal models and has the potential for further development. However, one of the limitations is the lack of human clinical trials, which is necessary to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways and cellular processes. Additionally, there is a need for further research on its safety and efficacy in humans, including clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been described in various research articles. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzoyl chloride with ethyl 3-thiophenecarboxylate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to yield the final product.
Applications De Recherche Scientifique
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
ethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c1-3-10-8-12(17(22)23-4-2)16(24-10)20-15(21)9-11-13(18)6-5-7-14(11)19/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZBCCRTQAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)




![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

